molecular formula C17H13ClN2O3S2 B3128664 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338966-01-1

2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3128664
CAS RN: 338966-01-1
M. Wt: 392.9 g/mol
InChI Key: CPYFAWGWQQXPOS-UHFFFAOYSA-N
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Description

The compound “2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule that contains a benzene ring (benzenesulfonyl), a thiazole ring (1,3-thiazol-2-yl), and a chlorophenyl group (4-chlorophenyl) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzene and thiazole rings likely contributing to a planar structure. The presence of the sulfonyl group could introduce some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

Research on thiophene analogues, which share structural similarities with the specified compound, particularly in the context of aromatic rings and potential bioactivity, has been explored. One study focused on thiophene analogues of known carcinogens, evaluating their potential carcinogenicity in vitro. The study synthesized and assessed compounds for their ability to induce mutations and cellular transformation, aiming to understand their carcinogenic potential. This research highlights the importance of structural analysis in predicting the bioactivity of novel compounds, including those with complex structures like the specified acetamide derivative (Ashby et al., 1978).

Heterocyclic Synthesis and Chemical Transformations

Another area of research focuses on the synthesis and chemical transformations of heterocyclic compounds, such as chalcogenadiazoles, which are key for developing various heterocyclic compounds with potential pharmaceutical applications. The study reviewed synthetic methodologies and applications of these heterocycles in creating complex derivatives, highlighting the synthetic versatility and potential of incorporating heteroatoms into pharmaceutical compounds. This underscores the relevance of exploring novel synthetic routes and transformations for compounds like 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide in medicinal chemistry and drug development (Petrov & Androsov, 2013).

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water also provides context for the potential environmental applications of similar compounds. AOPs have been extensively studied for their efficiency in breaking down recalcitrant compounds, including pharmaceuticals and industrial chemicals. By understanding the mechanisms and efficiency of AOPs in degrading similar compounds, researchers can develop more effective environmental remediation strategies, potentially applying knowledge gained to the degradation or transformation of complex acetamides and sulfonamides (Qutob et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c18-13-8-6-12(7-9-13)15-10-24-17(19-15)20-16(21)11-25(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFAWGWQQXPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179413
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-(phenylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

CAS RN

338966-01-1
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-(phenylsulfonyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338966-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-(phenylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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